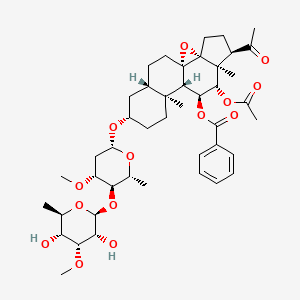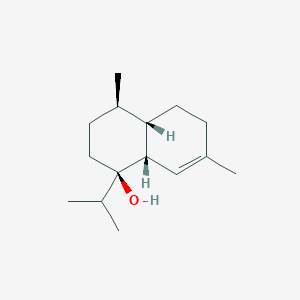
Tenacissoside I
Descripción general
Descripción
Tenacissoside I is a natural product found in Marsdenia tenacissima . It is a C21 steroid and is detected at relatively high levels in M. tenacissima . The molecular formula of Tenacissoside I is C44H62O14 .
Synthesis Analysis
The metabolic profile of Tenacissoside I has been explored in human liver microsomes . Hydroxylation reactions were found to be the major metabolic pathway of Tenacissoside I in human liver microsomes .Molecular Structure Analysis
The molecular weight of Tenacissoside I is 815.0 g/mol . The IUPAC name and the InChIKey of Tenacissoside I are provided in the PubChem database .Chemical Reactions Analysis
As mentioned in the synthesis analysis, hydroxylation reactions are the major metabolic pathway of Tenacissoside I in human liver microsomes .Aplicaciones Científicas De Investigación
Traditional Medicine
“Tenacissoside I” is found in the stems and roots of Marsdenia tenacissima, a traditional Chinese and Dai herbal medicine . It has been widely used for the treatment of various conditions such as asthma, trachitis, tonsillitis, pharyngitis, cystitis, pneumonia, and drug or food poisoning .
Cancer Treatment
The extract of Marsdenia tenacissima, which contains “Tenacissoside I”, is widely used in clinics for the treatment of different cancers in China . It has been found to have various in vitro and in vivo pharmacological activities, such as multidrug resistance reversal, antitumor, anti-angiogenic, immunomodulation, and anti-HIV activities .
Pharmacokinetics
An ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of “Tenacissoside I” in rat plasma . This method has been successfully applied to pharmacokinetic studies of “Tenacissoside I”, and the bioavailability was found to be 9.4% .
Steroidal Component Analysis
“Tenacissoside I” is one of the steroidal components found in Marsdenia tenacissima . These steroidal components are the major characteristic and bioactive constituents of this plant .
Analytical Chemistry
“Tenacissoside I” is used in analytical chemistry for the development of methods for the determination of various compounds in biological samples .
Drug Development
Due to its various pharmacological activities, “Tenacissoside I” is a potential candidate for the development of new drugs for the treatment of various diseases .
Propiedades
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62O14/c1-22(45)29-16-19-44-42(29,6)38(54-25(4)46)36(56-39(49)26-12-10-9-11-13-26)37-41(5)17-15-28(20-27(41)14-18-43(37,44)58-44)55-31-21-30(50-7)34(24(3)52-31)57-40-33(48)35(51-8)32(47)23(2)53-40/h9-13,23-24,27-38,40,47-48H,14-21H2,1-8H3/t23-,24-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,40+,41+,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIHLBDNTFYMIC-ROIFRVDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tenacissoside I | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the known pharmacological activity of Tenacissoside I?
A: Research suggests that Tenacissoside I might act as an antagonist of the Epidermal Growth Factor Receptor (EGFR) []. This interaction could potentially inhibit the growth of cancer cell lines that overexpress EGFR [].
Q2: How does Tenacissoside I compare to other similar compounds in Marsdenia tenacissima in terms of bioavailability?
A: Studies comparing the pharmacokinetics of Tenacissoside I with Tenacissoside G and Tenacissoside H, two other steroidal glycosides found in Marsdenia tenacissima, have shown that Tenacissoside I has the lowest bioavailability in rats after oral administration []. Specifically, the bioavailability of Tenacissoside I was found to be 9.4%, compared to 22.9% for Tenacissoside G and 89.8% for Tenacissoside H [].
Q3: Have any analytical methods been developed to study the pharmacokinetics of Tenacissoside I?
A: Yes, researchers have developed and validated sensitive and specific analytical methods using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to determine the concentration of Tenacissoside I in rat plasma [, ]. These methods have been successfully applied to pharmacokinetic studies evaluating the absorption, distribution, metabolism, and excretion of Tenacissoside I in animal models [, ].
Q4: Are there any studies investigating the metabolism of Tenacissoside I?
A: Yes, research utilizing Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-ESI-Orbitrap MS/MS) has been conducted to explore the metabolic profile of Tenacissoside I in human liver microsomes []. The study revealed that hydroxylation reactions constitute the major metabolic pathway of Tenacissoside I in this in vitro system [].
Q5: Besides its potential anti-tumor activity, has Tenacissoside I been investigated for any other biological activities?
A: A recent study employed metabolomics-based screening to identify potential biofilm-inhibitory compounds from burdock leaf, and Tenacissoside I was among the identified compounds []. This finding suggests that Tenacissoside I may possess additional biological activities beyond its potential anti-tumor effects, warranting further investigation.
Q6: What insights do we have into the biosynthesis of Tenacissoside I?
A: The recent sequencing of the Marsdenia tenacissima genome has opened avenues for understanding the biosynthesis of its bioactive compounds, including Tenacissoside I []. While specific biosynthetic pathways for Tenacissoside I haven't been fully elucidated, the genome analysis provides a foundation for future research in this area [].
Q7: Does calcium availability impact the production of Tenacissoside I in Marsdenia tenacissima?
A: Interestingly, research indicates that calcium supplementation can influence the production of Tenacissoside I in Marsdenia tenacissima []. This finding suggests a potential link between calcium signaling pathways and the biosynthesis of this compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




